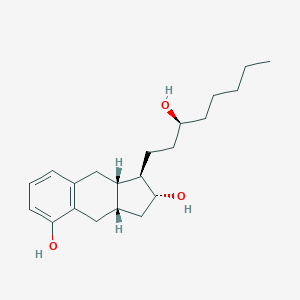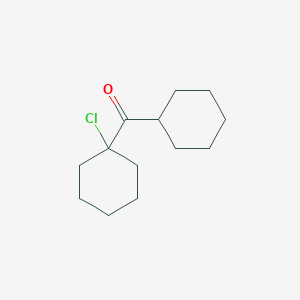
Thiol-Modifier C6 S-S
Übersicht
Beschreibung
Thiol-Modifier C6 S-S is a disulfide-containing modifier designed to functionalize an oligonucleotide with a reactive thiol (sulfhydryl) group at the 5’- or 3’-end, or an internal disulfide linkage .
Synthesis Analysis
C6 S-S oligos modified with the 5′ thiol modifier C6 S-S are synthesized with an S-trityl-6-mercaptohexyl derivative protecting group attached . The modification with 5’-Thiol-Modifier C6-CE monomer must be followed by silver nitrate oxidation to remove the protecting group (trityl), while the Thiol-Modifier C6 S-S CE monomer must be modified by DTT to reduce the disulfide bond to a sulfhydryl group . The thiol is liberated by use of tris (2-carboxyethyl)phosphine (TCEP) and can utilize DMT-ON purification prior to reduction of the disulphide bridge .
Molecular Structure Analysis
Thiol-Modifier C6 S-S is a disulfide-containing modifier designed to functionalize an oligonucleotide with a reactive thiol (sulfhydryl) group at the 5’- or 3’-end, or an internal disulfide linkage .
Chemical Reactions Analysis
Thiol-Modifier C6 S-S is used for attaching ligands to oligonucleotides and linking oligonucleotides to solid surfaces. Thiols are shipped in oxidized form and must be reduced with DTT before being used in coupling reactions . After normal deprotection, the disulfide can be cleaved at room temperature in 30 minutes with 100 mM DTT pH 8.3 - 8.5 in the buffer of your choice .
Physical And Chemical Properties Analysis
The molecular weight added to the oligo mw calculation for thiol modification is 196.2 for the reduced form. The oligo is supplied in the unreduced for with disulfide thiol mw of 328.4 .
Wissenschaftliche Forschungsanwendungen
Oligonucleotide Conjugation to Gold Surfaces
Thiol-Modifier C6 S-S is extensively used in the conjugation of oligonucleotides to gold surfaces . This application is crucial for the development of biosensors and diagnostic assays. The thiol group forms a strong bond with gold, allowing for the stable attachment of DNA or RNA sequences which can then be used to detect specific genetic sequences.
Labeling with Thiol-Specific Tags
The compound is also employed for labeling oligonucleotides with thiol-specific tags such as iodoacetamides and maleimides . This labeling is essential for various bioanalytical techniques, including fluorescence-based assays, where it enables the detection and quantification of biological molecules.
Enzyme Conjugation
Another significant application is the conjugation of enzymes, particularly horseradish peroxidase, to oligonucleotides using Thiol-Modifier C6 S-S . This is often used in enzyme-linked immunosorbent assays (ELISAs) for the detection of antibodies or antigens in research and clinical diagnostics.
Synthesis of Hole Transport Materials for Solar Cells
The related compound, bis[di(4-methoxyphenyl)amino]carbazole-capped indacenodithiophenes, has been used as hole transport materials (HTMs) for highly efficient perovskite solar cells . The performance of these solar cells is significantly influenced by the positioning of the donor group, which is a derivative of the Thiol-Modifier C6 S-S structure.
Antioxidant and Antimicrobial Potential
Derivatives of the compound have shown promise in antioxidant and antimicrobial applications. Novel oxime esters synthesized from related structures have been studied for their potential in treating oxidative stress-related diseases and infections .
Photocleavable Linker Applications
Thiol-Modifier C6 S-S can act as a photocleavable linker due to its disulfide bond. This property is utilized in the release of drugs or dyes in a controlled manner upon exposure to light, which is particularly useful in targeted drug delivery systems .
Wirkmechanismus
Target of Action
Thiol-Modifier C6 S-S, also known as 3-[6-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyldisulfanyl]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, is primarily used to functionalize oligonucleotides . It introduces a reactive thiol (sulfhydryl) group at the 5’- or 3’-end, or an internal disulfide linkage . The primary targets of this compound are the oligonucleotides that it modifies .
Mode of Action
The compound is incorporated into the oligonucleotide as a disulfide during synthesis to protect the thiol group from undesired side reactions . After synthesis, the disulfide bond can be reduced with TCEP or dithiothreitol (DTT) to generate the fully active thiolated oligo . This results in two reactive sulfhydryl groups .
Biochemical Pathways
The thiolated oligonucleotides can be labeled with thiol-reactive dye or maleimides for use as hybridization or PCR-based detection probes . They can also be conjugated to enzymes, through bifunctional linkers . This modification can effectively serve as a spacer between two oligos, with a disulfide linkage in the middle .
Result of Action
The result of the action of Thiol-Modifier C6 S-S is the production of thiolated oligonucleotides. These modified oligonucleotides can be used in a variety of applications, including as hybridization or PCR-based detection probes . They can also be conjugated to enzymes, through bifunctional linkers .
Action Environment
The action of Thiol-Modifier C6 S-S is influenced by the conditions of the oligonucleotide synthesis process. The reduction of the disulfide bond to generate the fully active thiolated oligo is performed by the end user in their own laboratory . The efficiency of this reduction and the subsequent conjugation of the thiolated oligo can be influenced by factors such as the concentration of the reducing agent and the pH of the solution .
Safety and Hazards
Zukünftige Richtungen
Thiolated oligonucleotides can be labeled with thiol-reactive dye / happen iodoacetamides or maleimides (for example, lucifer yellow iodoacetamide or fluorescein maleimide) for use as hybridization or PCR-based detection probes. They also can be conjugated to enzymes (for example, alkaline phosphatase or horseradish peroxidase), through bifunctional linkers .
Eigenschaften
IUPAC Name |
3-[6-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyldisulfanyl]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H61N2O5PS2/c1-35(2)44(36(3)4)50(49-32-18-29-43)48-31-15-8-10-17-34-52-51-33-16-9-7-14-30-47-42(37-19-12-11-13-20-37,38-21-25-40(45-5)26-22-38)39-23-27-41(46-6)28-24-39/h11-13,19-28,35-36H,7-10,14-18,30-34H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEONRKLBSGQZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCSSCCCCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H61N2O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiol-Modifier C6 S-S | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



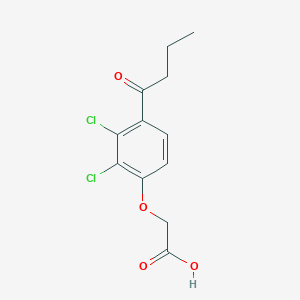
![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)
![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)
![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106985.png)



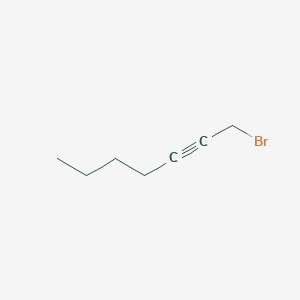

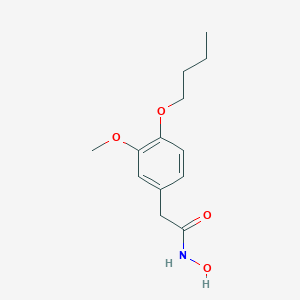

![Benzo[d]isothiazole-3-carboxamide](/img/structure/B107003.png)
